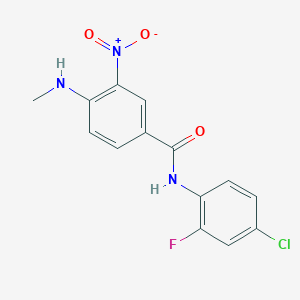
N-(4-fluorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide, commonly known as "FMT" is a synthetic compound that has been extensively studied for its potential use in scientific research. FMT belongs to the class of thiazole compounds and has been found to exhibit various biological activities.
作用机制
The exact mechanism of action of FMT is not fully understood. However, it has been suggested that FMT exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. FMT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FMT has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FMT has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. FMT has also been found to exhibit anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. FMT has been found to exhibit anti-microbial effects by inhibiting the growth of bacteria and fungi.
实验室实验的优点和局限性
FMT has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities. FMT has also been found to exhibit low toxicity, which makes it a safer alternative to other compounds. However, FMT has some limitations as a research tool. It has poor solubility in water, which makes it difficult to use in certain experiments. FMT also has a relatively short half-life, which means that it may not be suitable for long-term studies.
未来方向
There are several future directions for the study of FMT. One area of research is the development of more efficient synthesis methods for FMT. Another area of research is the study of the structure-activity relationship of FMT and its analogs. This could help to identify compounds with improved biological activity. Additionally, more studies are needed to fully understand the mechanism of action of FMT and its potential use in the treatment of various diseases.
合成方法
FMT can be synthesized through a multistep process starting from 4-fluoroaniline and 2-amino-4-methylthiazole. The synthesis involves the reaction of 4-fluoroaniline with ethyl chloroacetate to obtain N-(4-fluorophenyl)glycine ethyl ester. The resulting compound is then subjected to cyclization with thionyl chloride to obtain 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid ethyl ester. Finally, the compound is converted to FMT by reacting it with methyl isothiocyanate.
科学研究应用
FMT has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. FMT has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-8-7-18-12(17)15(8)6-11(16)14-10-4-2-9(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLFCYLGJSPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7533543.png)



![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7533600.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)